[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium
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Overview
Description
Oleyloxyethyl phosphorylcholine, also known as (Z)-oleyloxyethyl phosphorylcholine, is a phospholipid compound with the molecular formula C₂₅H₅₂NO₅P and a molecular weight of 477.7 g/mol . It is a potent inhibitor of phospholipase A2 (PLA2), an enzyme that releases fatty acids from glycerol . This compound is particularly significant in biochemical and biomedical research due to its ability to modulate inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyloxyethyl phosphorylcholine can be synthesized through a series of chemical reactions involving the phosphorylation of alcohols. The reaction conditions often include the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of oleyloxyethyl phosphorylcholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality . The final product is usually purified through techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oleyloxyethyl phosphorylcholine primarily undergoes substitution reactions due to the presence of reactive phosphoryl and choline groups . It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving oleyloxyethyl phosphorylcholine include phosphoric acid derivatives, oleyl alcohol, and choline . The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of oleyloxyethyl phosphorylcholine include various phosphorylated derivatives and choline esters . These products are often used in further biochemical studies and applications .
Scientific Research Applications
Oleyloxyethyl phosphorylcholine has a wide range of applications in scientific research:
Mechanism of Action
Oleyloxyethyl phosphorylcholine exerts its effects by inhibiting the activity of PLA2 . PLA2 enzymes catalyze the hydrolysis of phospholipids, releasing arachidonic acid and lysophosphatidic acid . These products are further metabolized into eicosanoids, which are involved in inflammatory responses . By inhibiting PLA2, oleyloxyethyl phosphorylcholine reduces the production of pro-inflammatory mediators, thereby modulating inflammation .
Comparison with Similar Compounds
Similar Compounds
Mepacrine: Another PLA2 inhibitor used in biochemical research.
Alkylphosphorylcholines: A class of compounds with similar inhibitory effects on PLA2.
Uniqueness
Oleyloxyethyl phosphorylcholine is unique due to its specific structure, which allows it to effectively inhibit PLA2 with high potency (IC50 of 6.2 µM for porcine pancreatic PLA2) . Its ability to modulate inflammatory responses makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C25H51NO3P+ |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C25H51NO3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29-22-23-30(28)25(27)24-26(2,3)4/h12-13,28H,5-11,14-24H2,1-4H3/q+1/b13-12- |
InChI Key |
QCTJEAZVOMWZAQ-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCP(C(=O)C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCP(C(=O)C[N+](C)(C)C)O |
Origin of Product |
United States |
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